2-Amino-4-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

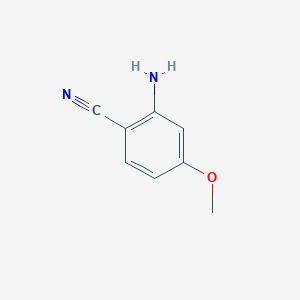

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCDLHDDGNGDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395538 | |

| Record name | 2-amino-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38487-85-3 | |

| Record name | 2-amino-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-4-methoxybenzonitrile chemical properties and structure

An In-depth Technical Guide to 2-Amino-4-methoxybenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 38487-85-3, is a substituted aromatic nitrile that serves as a crucial building block in organic synthesis.[1][2] Its unique molecular architecture, featuring an amino group, a methoxy group, and a nitrile moiety on a benzene ring, offers a versatile platform for the construction of more complex molecules. This multifunctionality makes it a valuable intermediate in the pharmaceutical and materials science sectors. Benzonitrile derivatives are recognized as important pharmacophores and are integral to the synthesis of various therapeutic agents.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, structure, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis. The properties of this compound are summarized below.

Physicochemical Data

Quantitative data for this compound has been compiled from various chemical databases and suppliers.

| Property | Value | Source |

| CAS Number | 38487-85-3 | [1][2] |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 102 °C (for isomer 4-Amino-2-methoxybenzonitrile) | [5] |

| Boiling Point | 351.2±27.0 °C (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

| InChI Key | AUCDLHDDGNGDHD-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC(=C(C=C1)C#N)N | [1] |

Molecular Structure and Spectroscopic Profile

The structure of this compound is characterized by a benzene ring substituted at positions 1, 2, and 4. The interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing nitrile (-C≡N) group dictates the molecule's electronic properties and reactivity. Spectroscopic analysis is essential for confirming the structure and purity of the compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methoxy protons. The aromatic protons will appear as a set of multiplets or doublets in the aromatic region (typically δ 6.0-7.5 ppm). The methoxy group protons will present as a sharp singlet around δ 3.8 ppm, and the amino group protons will appear as a broad singlet.[7]

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The nitrile carbon is typically found downfield (δ 115-120 ppm). The aromatic carbons will resonate in the δ 100-160 ppm range, with carbons attached to the electronegative oxygen and nitrogen atoms appearing further downfield. The methoxy carbon will show a signal around δ 55-60 ppm.[7]

1.2.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.[8]

-

N-H Stretch: Strong, sharp peaks between 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C≡N Stretch: A strong, sharp absorption band in the range of 2210-2230 cm⁻¹, characteristic of the nitrile group.[9]

-

C-O Stretch: A strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) for the aryl ether.

-

Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm⁻¹ region.

1.2.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight, 148.16.[1]

Synthesis and Purification

While multiple synthetic routes may exist, a common approach for preparing substituted aminobenzonitriles involves the reduction of a corresponding nitrobenzonitrile or the modification of an existing aminobenzonitrile. A plausible route for synthesizing the title compound could start from 4-methoxybenzonitrile.

Proposed Synthetic Workflow

A logical synthetic pathway involves the nitration of 4-methoxybenzonitrile followed by the selective reduction of the nitro group. The methoxy group is an ortho-, para- director, and while nitration will yield a mixture of isomers, the desired 2-nitro-4-methoxybenzonitrile can be separated and then reduced.

References

- 1. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 38487-85-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-AMINO-2-METHOXY-BENZONITRILE CAS#: 7251-09-4 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of 2-Amino-4-methoxybenzonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted benzonitrile that has garnered significant interest within the medicinal chemistry landscape. Its molecular architecture, featuring strategically positioned amino, methoxy, and nitrile functional groups, renders it a valuable precursor for the synthesis of complex heterocyclic systems. Notably, it serves as a key building block for targeted therapeutics, including kinase inhibitors used in oncology.[1][2] This guide provides a comprehensive analysis of the core . Due to the limited availability of direct experimental data for this specific molecule in public-domain literature, this document synthesizes information from computational predictions and comparative data from its close structural isomers to provide a robust, predictive framework for researchers. We will delve into its structural and spectroscopic profile, solubility characteristics, and provide validated protocols for its analysis and handling, thereby equipping scientists with the foundational knowledge required for its effective utilization in research and development.

Molecular Structure and Core Physicochemical Properties

The identity and behavior of this compound are defined by its fundamental molecular and physical properties. While extensive experimental data is still emerging, a combination of data from public repositories and predictive modeling provides a solid foundation for its characterization.

Chemical Identity

The arrangement of functional groups on the benzene ring is critical to the molecule's reactivity and its utility as a pharmaceutical intermediate.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and known properties. It is crucial to note that experimental values for properties like melting and boiling points are often for structural isomers, providing a valuable but indirect reference point.

| Property | Value / Observation | Source |

| Molecular Formula | C₈H₈N₂O | [3][4] |

| Molecular Weight | 148.17 g/mol | [3][4] |

| CAS Number | 38487-85-3 | [4] |

| Appearance | Expected to be a crystalline powder. | [5][6] |

| Melting Point | Data for the specific compound is not readily available. The isomer 4-amino-2-methoxybenzonitrile has a melting point of 126-130 °C.[5][6] | |

| Boiling Point | Data for the specific compound is not readily available. The isomer 4-amino-2-methoxybenzonitrile has a boiling point of 366.3 °C.[5][6] | |

| Solubility | Poorly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) and polar protic solvents (methanol, ethanol).[7] | |

| pKa (Predicted) | Data for the specific compound is not available. The isomer 4-amino-2-methoxybenzonitrile has a predicted pKa of 1.30 ± 0.10.[8] |

Spectroscopic and Analytical Profile

Structural elucidation and purity assessment are critical steps in utilizing any chemical intermediate. This section outlines the expected spectroscopic signatures for this compound based on computational predictions and established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural confirmation. The predicted chemical shifts provide a reference for experimental verification.

-

Predicted ¹H NMR Data:

Chemical Shift (ppm) Multiplicity Assignment ~7.5 - 7.7 d Aromatic CH ~6.2 - 6.4 dd Aromatic CH ~6.1 - 6.2 d Aromatic CH ~4.5 - 5.0 br s -NH₂ | ~3.8 - 3.9 | s | -OCH₃ |

-

Predicted ¹³C NMR Data: [9]

Chemical Shift (ppm) Assignment ~160 - 165 C-OCH₃ ~145 - 150 C-NH₂ ~120 - 125 Aromatic CH ~115 - 120 C-CN ~100 - 105 Aromatic CH | ~95 - 100 | C-CN |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound is expected to show characteristic absorption bands.

-

Expected IR Absorptions:

Wavenumber (cm⁻¹) Functional Group Vibration Type 3450 - 3300 Amine (-NH₂) N-H Stretch 2230 - 2210 Nitrile (-C≡N) C≡N Stretch 1620 - 1580 Aromatic Ring C=C Stretch | 1250 - 1200 | Aryl Ether | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Mass Spectrum Data (Electron Ionization): [9]

m/z Assignment 148 [M]⁺ (Molecular Ion) 133 [M - CH₃]⁺ | 120 | [M - CO]⁺ |

Experimental Protocols & Workflow

The following protocols are designed as self-validating systems, providing a logical workflow for the characterization and use of this compound. The causality behind experimental choices is explained to ensure robust and reproducible results.

Caption: A logical workflow for the validation and use of a chemical intermediate.

Protocol: Solubility Determination and Stock Solution Preparation

-

Rationale: Accurate dosing in biological assays or chemical reactions requires complete dissolution. Polar aprotic solvents like DMSO are often chosen for their ability to solvate a wide range of organic molecules without participating in reactions.

-

Methodology: [7]

-

Weigh 1-2 mg of this compound into a clean, dry glass vial.

-

Add anhydrous DMSO or DMF dropwise while vortexing to create a concentrated stock solution (e.g., 10-50 mM).

-

If dissolution is slow, gently warm the vial to 40-50°C in a water bath.

-

For enhanced dissolution, place the sealed vial in an ultrasonic bath for 5-10 minutes.

-

Visually inspect the solution against a light source to ensure no particulates remain.

-

For aqueous assays, perform a serial dilution from the DMSO stock into the aqueous buffer, vortexing during addition to prevent precipitation.

-

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for assessing the purity of a non-volatile organic compound. A reversed-phase C18 column is effective for separating aromatic molecules based on their hydrophobicity.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.

-

Instrumentation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm.

-

-

Gradient: Start with a 95:5 ratio of A:B, ramping to 5:95 A:B over 15 minutes. Hold for 5 minutes.

-

Injection: Inject 10 µL of the sample solution.

-

Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Protocol: Structural Elucidation by NMR Spectroscopy

-

Rationale: To confirm the chemical structure and connectivity of atoms. Deuterated solvents are required to avoid large solvent signals in the ¹H NMR spectrum.

-

Methodology: [9]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the main peaks.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and compare the observed chemical shifts and coupling constants to the predicted values.

-

Chemical Reactivity and Synthetic Utility

This compound is primarily valued as a synthetic intermediate. Its functional groups offer multiple handles for chemical modification. The amino group can act as a nucleophile or be diazotized, while the nitrile group can be hydrolyzed or reduced.[10] Its most prominent application is as a precursor in multi-step syntheses of pharmacologically active molecules.[2]

Safety and Handling

While specific toxicity data for this compound is limited, data from related nitroaromatic and cyano compounds necessitates cautious handling.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[12][13]

-

Engineering Controls: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[11]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12] It is classified as an irritant.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[12]

Conclusion

This compound is a functionally rich building block with significant potential in drug discovery and organic synthesis. While a comprehensive experimental dataset is still being established, this guide provides a robust predictive overview of its physicochemical properties, grounded in data from analogous compounds and computational models. The provided protocols offer a validated workflow for its characterization and safe handling, enabling researchers to confidently integrate this valuable intermediate into their synthetic programs.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 38487-85-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-AMINO-2-METHOXY-BENZONITRILE CAS#: 7251-09-4 [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buy 2-(aminomethyl)-4-methoxyBenzonitrile (EVT-8847664) [evitachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. aksci.com [aksci.com]

- 13. biosynth.com [biosynth.com]

An In-depth Technical Guide to 2-Amino-4-methoxybenzonitrile: A Foundational Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-4-methoxybenzonitrile (CAS No. 38487-85-3) is a highly functionalized aromatic compound that has emerged as a valuable building block in organic synthesis and medicinal chemistry.[1] Its strategic arrangement of an amino group, a methoxy group, and a nitrile functionality on a benzene core provides a versatile platform for constructing more complex molecular architectures. While not an active pharmaceutical ingredient itself, its true value lies in its role as a key starting material for a range of downstream products, most notably in the synthesis of heterocyclic systems for targeted therapeutics.[2][3] This guide provides a comprehensive analysis of its physicochemical properties, a detailed protocol for a key synthetic transformation, its application context in drug discovery, and essential safety and handling information.

Physicochemical and Structural Profile

The utility of this compound begins with its fundamental chemical and physical properties. These characteristics govern its reactivity, solubility, and handling requirements.

Table 1: Core Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 38487-85-3 | [4][5] |

| Molecular Formula | C₈H₈N₂O | [4][5] |

| Molecular Weight | 148.16 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | COC1=CC(=C(C=C1)C#N)N | [4] |

| InChIKey | AUCDLHDDGNGDHD-UHFFFAOYSA-N |[4] |

Table 2: Computed Physicochemical Data

| Descriptor | Value | Source(s) |

|---|---|---|

| XLogP3 | 1.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 59 Ų | [4] |

| Heavy Atom Count | 11 |[4] |

Spectroscopic Characterization Insights

-

¹H NMR: One would expect to see distinct singlets for the methoxy (-OCH₃) protons and the amino (-NH₂) protons. The aromatic region would display a characteristic splitting pattern for the three protons on the substituted ring.

-

¹³C NMR: The spectrum would show eight distinct carbon signals, including the nitrile carbon (C≡N), the carbons attached to the amino and methoxy groups, the remaining aromatic carbons, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: Key vibrational stretches would confirm the presence of primary amine (N-H stretch, typically a doublet around 3300-3450 cm⁻¹) and nitrile (C≡N stretch, a sharp, strong peak around 2210-2230 cm⁻¹) functional groups.[7]

-

Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of 148.16 g/mol .

Synthetic Utility: A Versatile Chemical Intermediate

The primary value of this compound is its role as a precursor in multi-step syntheses. The electron-donating amino and methoxy groups activate the aromatic ring towards electrophilic substitution, while the nitrile and amino groups provide handles for cyclization and other transformations.

A cornerstone reaction is the regioselective nitration to produce 2-Amino-4-methoxy-5-nitrobenzonitrile, a critical intermediate for certain kinase inhibitors.[7][8]

Protocol: Regioselective Nitration

This protocol details the synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile, a common and vital transformation of the title compound.

Expertise & Causality: The choice of concentrated sulfuric acid is crucial; it acts as a solvent and a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), the active electrophile. The reaction is conducted at 0-5°C because the nitration of an activated ring is highly exothermic. This low temperature prevents over-nitration and the formation of unwanted byproducts. The regioselectivity is dictated by the existing substituents: the strongly activating -NH₂ group and the moderately activating -OCH₃ group direct the incoming electrophile to the ortho and para positions. The C5 position is sterically accessible and electronically enriched, making it the primary site of nitration.

Step-by-Step Methodology: [7][8]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve this compound (1.0 eq) in concentrated sulfuric acid. Stir until a complete solution is formed, maintaining the temperature at 0°C.

-

Nitrating Mixture: In a separate, pre-chilled dropping funnel, slowly prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Addition: Add the nitrating mixture dropwise to the solution from Step 1. Crucially, ensure the internal temperature is maintained between 0 and 5°C throughout the addition.

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching & Precipitation: Carefully and slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid extensively with cold water until the filtrate is neutral (test with pH paper).

-

Drying & Purification: Dry the crude product under vacuum. For high purity, recrystallize the solid from ethanol to obtain pure 2-Amino-4-methoxy-5-nitrobenzonitrile.[8]

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound is most prominent in the synthesis of kinase inhibitors. Its nitrated derivative is a precursor to 2,5-diamino-4-methoxybenzonitrile, a key fragment for building the quinazoline core found in several pharmaceuticals.[2]

A prime example is its role in the synthetic pathway towards Gefitinib, a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[3] The transformation of this compound is an early and critical step in constructing the complex heterocyclic scaffold of the final drug molecule.[3] This demonstrates the compound's value in creating high-value, biologically active agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. The following information is derived from its Safety Data Sheet (SDS).[9]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

|---|---|---|---|

| Hazard | H315 | Causes skin irritation. | [9] |

| H319 | Causes serious eye irritation. | [9] | |

| H335 | May cause respiratory irritation. | [9] | |

| H402 | Harmful to aquatic life. | [9] | |

| Precaution | P261 | Avoid breathing dust. | [9] |

| P264 | Wash skin thoroughly after handling. | [9] | |

| P271 | Use only outdoors or in a well-ventilated area. | [9] | |

| P280 | Wear protective gloves/eye protection/face protection. | [9] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [9] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[9] |

Handling and First Aid

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Facilities should be equipped with an eyewash station and safety shower.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9]

-

First Aid (Inhalation): If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[9][10]

-

First Aid (Skin Contact): Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[9]

-

First Aid (Eye Contact): Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention from an ophthalmologist.[9]

-

First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth with water and then drink two glasses of water. Consult a physician.[9]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10] Keep away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a quintessential example of a foundational building block whose value is realized in the complex structures it helps create. Its well-defined reactivity and versatile functional groups make it an indispensable starting material for medicinal chemists engaged in the synthesis of heterocyclic compounds, particularly kinase inhibitors. A thorough understanding of its properties, synthetic transformations, and safety protocols enables researchers to leverage its full potential in the pursuit of novel therapeutic agents.

References

- 1. 38487-85-3|this compound|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 38487-85-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. aksci.com [aksci.com]

synthesis pathway of 2-Amino-4-methoxybenzonitrile

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-methoxybenzonitrile

Introduction

This compound (CAS No: 38487-85-3) is a key substituted benzonitrile, a class of organic compounds recognized for their versatile applications as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The molecule's architecture, featuring a nitrile group, an amino group, and a methoxy group on an aromatic scaffold, provides multiple reactive sites for synthetic elaboration. The cyano group, in particular, is a valuable functional handle that can be transformed into amines, carboxylic acids, amides, and tetrazoles, making it a cornerstone in drug discovery programs.[3][4]

This technical guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic pathways to this compound. Moving beyond a simple recitation of steps, this document elucidates the strategic considerations behind pathway selection, details the mechanistic underpinnings of key transformations, and presents field-proven experimental protocols.

Section 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound requires careful strategic planning to achieve the desired 1,2,4-substitution pattern. The primary challenge lies in controlling the regioselectivity of the reactions due to the competing directing effects of the substituents.

-

Amino Group (-NH₂): A strongly activating, ortho, para-directing group.

-

Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group.

-

Nitrile Group (-CN): A deactivating, meta-directing group.

A retrosynthetic analysis reveals two primary strategic disconnections, pointing towards two robust and widely applicable synthetic methodologies: the Sandmeyer reaction and Palladium-catalyzed cross-coupling.

This analysis highlights two key precursors: 4-Methoxy-2-nitrobenzonitrile for the Sandmeyer route and 2-Bromo-4-methoxyaniline for the palladium-catalyzed approach. The following sections will detail the forward synthesis for each of these pathways.

Section 2: Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction is a classic, powerful transformation for converting an aromatic amino group into a variety of functionalities, including the nitrile group, via a diazonium salt intermediate.[5][6] This pathway leverages readily available starting materials and follows a logical, multi-step sequence that offers excellent control over regiochemistry. The overall strategy begins with the nitration of a commercially available aniline derivative.

Workflow Overview

Step 1: Nitration of 4-Methoxyaniline

The initial step involves the regioselective nitration of 4-methoxyaniline. To prevent oxidation of the amino group and control the position of nitration, the amine is often first protected as an acetamide.[7] However, direct nitration is also well-documented. The powerful ortho, para-directing influence of both the amino and methoxy groups directs the incoming nitro group primarily to the position ortho to the amine and meta to the methoxy group.

-

Experimental Protocol (Adapted from Lothrop, 1941)[8]

-

Prepare a solution of 4-methoxyaniline (1 mole) in glacial acetic acid and water.

-

Cool the solution to 0-5°C using an ice bath and add acetic anhydride (1.1 moles) to form the acetanilide in situ.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture for 2-3 hours at low temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the N-(4-methoxy-2-nitrophenyl)acetamide.

-

Hydrolyze the acetamide using an alkali solution (e.g., Claisen's alkali) to yield 4-methoxy-2-nitroaniline.[8]

-

Step 2 & 3: Diazotization and Sandmeyer Cyanation

This two-part sequence is the core of the pathway. The primary amino group of 4-methoxy-2-nitroaniline is converted to a diazonium salt, which is an excellent leaving group (N₂ gas). This intermediate is then immediately treated with a copper(I) cyanide solution.

-

Mechanistic Insight: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] Copper(I) initiates a single-electron transfer to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas. The aryl radical subsequently reacts with a copper(II) species to form the final product and regenerate the copper(I) catalyst.[6]

-

Experimental Protocol (General Procedure) [7]

-

Dissolve 4-methoxy-2-nitroaniline (1.0 eq) in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5°C to form the diazonium salt solution.

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq).

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

-

Gently heat the reaction mixture (e.g., to 50-60°C) to drive the reaction to completion, monitoring for the cessation of nitrogen gas evolution.

-

After cooling, extract the product, 4-methoxy-2-nitrobenzonitrile, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

Step 4: Reduction of the Nitro Group

The final step is the selective reduction of the nitro group to an amine. Several methods are effective, with one of the most reliable being the use of tin(II) chloride in an acidic medium.

-

Experimental Protocol [9]

-

Suspend 4-methoxy-2-nitrobenzonitrile (1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, monitoring progress by TLC.

-

After completion, cool the mixture and carefully neutralize with a sodium hydroxide solution to a basic pH (8-9).

-

Extract the final product, this compound, with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product. Purification can be achieved by recrystallization or column chromatography.

-

Section 3: Synthesis via Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions represent a more modern, milder, and often more efficient alternative to classical methods.[10] This approach offers high functional group tolerance and typically proceeds under less harsh conditions than the Sandmeyer reaction. The key precursor for this route is an aryl halide.

Workflow Overview

Step 1: Synthesis of 2-Bromo-4-methoxyaniline

The synthesis begins with the regioselective bromination of 4-methoxyaniline. The strong activating properties of the amine and methoxy groups direct the bromine to the position ortho to the amine.

-

Experimental Protocol

-

Dissolve 4-methoxyaniline (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

-

Cool the solution to 0°C.

-

Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Work up the reaction by neutralizing any remaining acid and extracting the product.

-

Purify the crude 2-Bromo-4-methoxyaniline by recrystallization or column chromatography.

-

Step 2: Palladium-Catalyzed Cyanation

This step involves the cross-coupling of the aryl bromide with a cyanide source. A variety of cyanide reagents can be used, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is less toxic than simple cyanide salts.

-

Mechanistic Insight: The catalytic cycle typically involves:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.

-

Transmetalation/Cyanide Exchange: The cyanide source exchanges the bromide on the palladium complex.

-

Reductive Elimination: The C-CN bond is formed, releasing the final benzonitrile product and regenerating the Pd(0) catalyst.

-

-

Experimental Protocol (General Procedure) [10]

-

To a reaction vessel, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, cataCXium A), and potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq).

-

Add the 2-Bromo-4-methoxyaniline (1.0 eq).

-

Seal the vessel, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon).

-

Add a solvent system, such as a mixture of dioxane and aqueous potassium acetate solution.

-

Heat the reaction mixture (e.g., 80-120°C) with stirring for several hours until the starting material is consumed (monitored by GC-MS or LC-MS).

-

After cooling, dilute the mixture with water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the crude this compound by column chromatography.

-

Section 4: Comparative Analysis of Synthetic Pathways

The choice between the Sandmeyer and palladium-catalyzed routes depends on several factors, including scale, available equipment, cost, and safety considerations.

| Feature | Sandmeyer Pathway | Palladium-Catalyzed Pathway |

| Starting Materials | Inexpensive, bulk chemicals (p-anisidine, acids, NaNO₂) | Requires a pre-functionalized aryl halide; Pd catalysts and ligands can be expensive. |

| Reagents & Safety | Uses highly toxic CuCN; Diazonium salts are unstable and potentially explosive if isolated. Requires careful temperature control. | Uses less toxic cyanide sources (e.g., K₄[Fe(CN)₆]); avoids unstable intermediates. Palladium reagents are toxic but used in catalytic amounts. |

| Reaction Conditions | Often requires strong acids and low temperatures (-5 to 0°C), followed by heating. | Generally milder temperatures (rt to 120°C) and neutral or slightly basic conditions. |

| Scalability | Well-established for large-scale industrial synthesis. | Can be more challenging to scale due to catalyst cost and sensitivity, but modern methods are robust. |

| Yield & Purity | Yields can be variable; side reactions can occur, requiring careful purification. | Often provides higher yields and cleaner reactions with fewer byproducts. |

| Functional Group Tolerance | Less tolerant; the strongly acidic and oxidative conditions can affect sensitive functional groups. | Excellent functional group tolerance, a key advantage of modern cross-coupling. |

Conclusion

The synthesis of this compound can be effectively achieved through multiple robust pathways.

-

The Sandmeyer reaction pathway is a classic, cost-effective route that relies on fundamental organic transformations. While it involves harsh conditions and hazardous reagents, its scalability and use of inexpensive starting materials make it a viable option for large-scale production.

-

The Palladium-catalyzed cyanation pathway represents a more modern, milder, and often higher-yielding approach. Its superior functional group tolerance and cleaner reaction profiles make it an excellent choice for laboratory-scale synthesis, medicinal chemistry applications, and situations where substrate complexity is a concern.

The optimal choice of synthesis will ultimately be dictated by the specific requirements of the research or development program, balancing considerations of cost, scale, safety, and efficiency.

References

- 1. 38487-85-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxybenzonitrile: Starting Materials and Strategic Approaches

This guide provides a comprehensive technical overview of the primary synthetic routes for 2-Amino-4-methoxybenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries. Intended for researchers, scientists, and drug development professionals, this document delves into the selection of starting materials, the rationale behind synthetic strategies, and detailed experimental protocols. The focus is on providing actionable insights grounded in established chemical principles to facilitate the efficient and reliable synthesis of this versatile molecule.

Introduction: The Significance of this compound

This compound is a substituted benzonitrile derivative whose structural motifs—an aromatic amine, a nitrile group, and a methoxy substituent—make it a valuable building block for the synthesis of more complex molecules. Notably, it serves as a precursor for various heterocyclic compounds, including quinazolines, which are core structures in numerous biologically active compounds. A thorough understanding of its synthesis is therefore crucial for the advancement of various research and development endeavors.

Strategic Synthesis Pathways and Starting Material Selection

The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and challenges. The choice of a particular synthetic route often depends on the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities. This guide will focus on the most prevalent and practical approaches.

Route 1: Synthesis Starting from 4-Methoxyaniline

A common and logical approach begins with the commercially available 4-methoxyaniline. This multi-step synthesis involves the protection of the amine, subsequent functionalization of the aromatic ring, introduction of the nitrile group, and final deprotection.

Caption: Proposed synthesis pathway for this compound starting from 4-methoxyaniline.

Step 1: Acetylation of 4-Methoxyaniline

To control the regioselectivity of the subsequent nitration step and to prevent oxidation of the amino group, it is first protected as an acetamide.[1]

-

Protocol:

-

Dissolve 4-methoxyaniline in glacial acetic acid.

-

Add acetic anhydride to the solution while stirring.

-

Continue stirring the reaction mixture at room temperature for an extended period (e.g., 18 hours).[1]

-

Upon completion, the solvent is typically removed under vacuum.

-

The crude N-(4-methoxyphenyl)acetamide can be purified by recrystallization.[1]

-

-

Causality: The lone pair of electrons on the nitrogen of the amino group is highly activating, which can lead to multiple nitration products and potential oxidation. The acetyl group moderates this reactivity, ensuring a more controlled reaction in the next step.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

This step introduces the nitro group onto the aromatic ring. The acetylated amino group directs the incoming nitro group primarily to the ortho position due to steric hindrance at the other ortho position by the methoxy group.

-

Protocol:

-

Dissolve N-(4-methoxyphenyl)acetamide in concentrated sulfuric acid at a low temperature (0-5 °C).[1]

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.[1]

-

After the addition is complete, stir the mixture for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.[1]

-

The resulting N-(4-methoxy-2-nitrophenyl)acetamide is then filtered and washed.

-

-

Causality: The nitronium ion (NO₂⁺) generated from the acid mixture is a strong electrophile. The low temperature is crucial to control the reaction rate and prevent over-nitration.

Step 3: Hydrolysis (Deprotection) of the Acetamide

The protecting acetyl group is removed to regenerate the amino group.

-

Protocol:

-

Suspend the N-(4-methoxy-2-nitrophenyl)acetamide in an acidic or basic solution (e.g., aqueous HCl or NaOH).

-

Heat the mixture to reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and neutralize it to precipitate the 4-methoxy-2-nitroaniline.

-

Filter, wash with water, and dry the product.[1]

-

Step 4: Diazotization and Sandmeyer Reaction

This two-part process first converts the primary aromatic amine into a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst. The Sandmeyer reaction is a classic and reliable method for introducing a nitrile group onto an aromatic ring.[2][3][4]

-

Protocol:

-

Diazotization: Dissolve 4-methoxy-2-nitroaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.[1]

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction is often heated to drive it to completion.[1][2]

-

After the reaction is complete, the product can be extracted into an organic solvent.

-

The organic layer is then washed, dried, and the solvent evaporated to yield crude 4-methoxy-2-nitrobenzonitrile.

-

-

Causality: The diazonium salt is a good leaving group (as N₂ gas), facilitating the substitution reaction. The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[2][4]

Step 5: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired amino group.

-

Protocol:

-

Dissolve 4-methoxy-2-nitrobenzonitrile in a suitable solvent like ethanol or acetic acid.

-

Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.[5]

-

If using SnCl₂, the reaction is typically heated.

-

After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., NaOH solution) to precipitate the product.

-

The this compound is then extracted, dried, and purified.

-

-

Causality: Tin(II) chloride is a classic and effective reducing agent for aromatic nitro groups in an acidic medium.[5] Catalytic hydrogenation is a cleaner alternative but may require specialized equipment.

Route 2: Synthesis Starting from 3-Hydroxy-4-methoxybenzonitrile

An alternative, though more complex, route begins with 3-hydroxy-4-methoxybenzonitrile. This pathway requires a series of protection, nitration, reduction, and deprotection steps.

Caption: A multi-step synthesis of a this compound derivative from 3-hydroxy-4-methoxybenzonitrile.[6]

This route, while demonstrating several important organic transformations, is generally less direct for the specific synthesis of this compound and often leads to a different isomer. However, the principles are instructive. The key challenge in this route is the control of regioselectivity during the nitration steps and the need for chromatographic separation of isomers.[6]

Route 3: Reduction of 4-Methoxy-2-nitrobenzonitrile

A more direct approach, if the starting material is available, is the reduction of 4-methoxy-2-nitrobenzonitrile. This simplifies the synthesis to a single step.

Caption: A direct, single-step synthesis of this compound via reduction.

The protocol for this reduction would be similar to Step 5 in Route 1. The primary challenge in this approach is the synthesis or procurement of the starting material, 4-methoxy-2-nitrobenzonitrile.

Comparative Summary of Starting Materials and Routes

| Starting Material | Key Synthetic Steps | Advantages | Disadvantages |

| 4-Methoxyaniline | Acetylation, Nitration, Deprotection, Diazotization, Sandmeyer Reaction, Reduction | Readily available starting material; well-established reactions. | Multi-step process with potential for yield loss at each stage. |

| 3-Hydroxy-4-methoxybenzonitrile | Protection, Nitration, Isomer Separation, Reduction, Deprotection, Final Nitration | Utilizes different starting material; demonstrates a range of reactions. | Very long and complex route; requires chromatographic separation of isomers; may lead to other isomers.[6] |

| 4-Methoxy-2-nitrobenzonitrile | Reduction | Highly efficient and direct one-step synthesis. | The starting material may not be as readily available or may be more expensive. |

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice of the most suitable route is a strategic decision based on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. For laboratory-scale synthesis where versatility is key, the route starting from 4-methoxyaniline provides a robust and well-documented approach. For larger-scale industrial production, a more streamlined process, such as the direct reduction of 4-methoxy-2-nitrobenzonitrile, would be preferable if the starting material is economically viable.

As the demand for novel pharmaceuticals and functional materials grows, the development of more efficient, cost-effective, and environmentally friendly methods for the synthesis of key intermediates like this compound will continue to be an active area of research. Future work may focus on catalytic C-H activation or flow chemistry approaches to further streamline these synthetic processes.

References

spectroscopic data for 2-Amino-4-methoxybenzonitrile (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-methoxybenzonitrile

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and materials science, the precise elucidation of a molecule's structure is a cornerstone of innovation. This compound, a substituted aromatic compound, presents a compelling scaffold for chemical synthesis due to its versatile functional groups: a primary amine, a methoxy ether, and a nitrile. These features make it a valuable intermediate for the development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound. As direct experimental spectra for this specific molecule are not widely available in public-domain literature, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to provide a robust, predictive framework for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to confidently identify and characterize this compound.

The narrative that follows is grounded in the core tenets of scientific integrity. We will not merely present data; we will delve into the causality behind the expected spectral features, offering a self-validating system of analysis. Every piece of information is supported by authoritative sources to ensure a trustworthy and comprehensive resource.

Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step in a thorough characterization.

-

Molecular Formula: C₈H₈N₂O[1]

-

Molecular Weight: 148.16 g/mol [1]

-

Appearance: Expected to be a solid at room temperature, likely crystalline.

-

Solubility: Expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform (CHCl₃), and methanol (CH₃OH).

The strategic placement of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, along with the electron-withdrawing nitrile (-C≡N) group, creates a unique electronic environment within the aromatic ring. This electronic distribution is key to interpreting the spectroscopic data that follows.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can piece together the precise connectivity of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be highly informative, with distinct signals for the aromatic protons, the amine protons, and the methoxy protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | Doublet | 1H | H-6 |

| ~6.2 - 6.4 | Doublet of Doublets | 1H | H-5 |

| ~6.1 - 6.3 | Doublet | 1H | H-3 |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~3.8 | Singlet | 3H | -OCH₃ |

Predicted in a non-polar solvent like CDCl₃.

Interpretation and Causality:

-

Aromatic Region (6.0-7.5 ppm): The three aromatic protons will appear as distinct signals due to their unique electronic environments. The proton at the C-6 position (H-6) is expected to be the most downfield (highest ppm) due to the anisotropic effect of the adjacent nitrile group. The protons at C-3 and C-5 will be further upfield, influenced by the electron-donating effects of the amino and methoxy groups. The coupling patterns (doublets and doublet of doublets) arise from spin-spin coupling with neighboring protons.

-

Amine Protons (4.5-5.5 ppm): The protons of the primary amine will likely appear as a broad singlet. The exact chemical shift and peak shape can be influenced by factors such as solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

-

Methoxy Protons ( ~3.8 ppm): The three protons of the methoxy group are chemically equivalent and will therefore appear as a sharp singlet, integrating to 3H.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~160 - 165 | C-4 (-OCH₃) |

| ~150 - 155 | C-2 (-NH₂) |

| ~133 - 136 | C-6 |

| ~118 - 122 | C≡N |

| ~105 - 110 | C-5 |

| ~95 - 100 | C-1 |

| ~90 - 95 | C-3 |

| ~55 - 60 | -OCH₃ |

Predicted in a non-polar solvent like CDCl₃.

Interpretation and Causality:

-

Aromatic Carbons: The carbons directly attached to the electron-donating amino (C-2) and methoxy (C-4) groups are expected to be the most downfield in the aromatic region. Conversely, the carbons at positions 1, 3, and 5 will be shifted upfield. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the 118-122 ppm range.

-

Aliphatic Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum, typically around 55-60 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to encompass a range of -2 to 12 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same instrument as for ¹H NMR.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A greater number of scans will be necessary compared to the ¹H NMR experiment due to the lower natural abundance of the ¹³C isotope.[2]

-

Caption: NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "molecular fingerprint."

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |

| ~2220 | Strong | C≡N stretch (nitrile) |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1280 - 1200 | Strong | Aryl C-O stretch (methoxy) |

| 1150 - 1050 | Medium | C-N stretch (amine) |

Interpretation and Causality:

-

N-H Stretch: The primary amine will show two distinct absorption bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C≡N Stretch: The nitrile group has a very characteristic and strong absorption band around 2220 cm⁻¹. Its position can be slightly influenced by the electronic effects of the aromatic ring.

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a series of bands in the 1620-1580 cm⁻¹ region.

-

Aryl C-O Stretch: The stretching vibration of the aryl C-O bond of the methoxy group will result in a strong absorption band between 1280 and 1200 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid, dry this compound directly onto the diamond crystal of the ATR accessory.[2]

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

Record the IR spectrum of the sample over a range of 4000 to 400 cm⁻¹.[2]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 148 | High | [M]⁺ (Molecular Ion) |

| 133 | Moderate | [M - CH₃]⁺ |

| 105 | Moderate | [M - CH₃ - CO]⁺ |

Predicted for Electron Ionization (EI).

Interpretation and Causality:

-

Molecular Ion Peak: The peak at m/z 148 corresponds to the intact molecule with one electron removed, confirming the molecular weight of 148.16 g/mol .

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 133. Subsequent loss of carbon monoxide (CO) could lead to the fragment at m/z 105.

Experimental Protocol for Mass Spectrometry (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

-

Data Acquisition:

-

Introduce the sample solution into the ESI mass spectrometer.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Caption: Mass Spectrometry Fragmentation Pathway

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Structurally related compounds, such as other benzonitrile derivatives, can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[3][4][5]

Recommended Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid creating dust.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.[3]

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. While direct experimental data may be sparse, a deep understanding of spectroscopic principles, coupled with comparative analysis of structurally similar molecules, allows for a confident and accurate prediction of its spectral features. This guide provides a robust framework for researchers to approach the analysis of this and other novel chemical entities, underscoring the importance of a logical, evidence-based approach to structural elucidation.

References

theoretical and computational studies of 2-Amino-4-methoxybenzonitrile

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Amino-4-methoxybenzonitrile

Executive Summary

This compound is a substituted aromatic compound possessing functional groups—amino, methoxy, and nitrile—that make it a molecule of significant interest for medicinal chemistry and materials science.[1][2] As a versatile scaffold, it holds potential for the synthesis of novel therapeutic agents, particularly as a precursor to quinazoline-based pharmaceuticals like EGFR tyrosine kinase inhibitors.[3] This guide provides a comprehensive framework for the theoretical and computational investigation of this molecule, designed for researchers, computational chemists, and drug development professionals. By integrating Density Functional Theory (DFT) calculations with molecular docking simulations, we elucidate its structural, spectroscopic, and electronic properties, and explore its potential as a bioactive agent. The methodologies described herein are self-validating, emphasizing the crucial synergy between computational prediction and experimental validation to accelerate research and development.

Introduction: The Rationale for a Computational Approach

Benzonitrile derivatives are a cornerstone in modern drug discovery, with the nitrile group acting as a key pharmacophore or a bioisostere for other functionalities in a multitude of therapeutic agents.[2] The specific molecule, this compound (PubChem CID: 3723128), presents a unique electronic and structural profile due to the interplay of its electron-donating (amino, methoxy) and electron-withdrawing (nitrile) groups.[4]

While experimental synthesis and characterization are indispensable, a robust computational analysis offers unparalleled insight into molecular properties at a granular level.[5] Theoretical studies can predict molecular geometry, vibrational frequencies, and electronic behavior with high accuracy, guiding experimental design and saving significant resources. Furthermore, computational techniques like molecular docking allow for the rapid screening of a molecule's potential to interact with biological targets, providing a foundational step in the drug discovery pipeline.[6][7] This guide establishes a validated workflow for the comprehensive in silico characterization of this compound.

Methodological Framework: A Synergy of Computation and Validation

The cornerstone of modern computational chemistry lies in its ability to generate data that can be validated against experimental results. This principle of self-validation is critical for building trustworthy predictive models. The workflow for analyzing a novel compound like this compound therefore involves a tight loop between theoretical calculations and experimental spectroscopy.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

Foreword: The Benzonitrile Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Substituted Benzonitriles

The benzonitrile moiety, a simple benzene ring substituted with a cyano group (-C≡N), represents a "privileged scaffold" in medicinal chemistry.[1] Its prevalence in approved pharmaceuticals and clinical candidates is not accidental. The nitrile group's unique physicochemical properties—its strong electron-withdrawing nature, its role as a hydrogen bond acceptor, its metabolic stability, and its compact size—make it a versatile tool for fine-tuning a molecule's interaction with biological targets.[2][3]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of activities. As a Senior Application Scientist, my objective is to provide a narrative grounded in causality, explaining why certain structural modifications to the benzonitrile core lead to potent and selective biological effects. We will explore the key therapeutic areas where these compounds have shown promise, delve into the mechanistic underpinnings of their activity, and provide robust, field-tested protocols for their evaluation. Every claim is supported by and linked to authoritative research, ensuring a self-validating and trustworthy resource for your laboratory.

Part 1: Anticancer Activity - Targeting the Machinery of Malignancy

Benzonitrile derivatives have emerged as powerful agents in oncology, primarily by inhibiting the critical cellular machinery that drives cancer progression.[4] Their versatility allows them to target a range of mechanisms, from cytoskeletal dynamics to immune checkpoint modulation.

Mechanism: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for cell division, and their disruption is a clinically validated anticancer strategy. Certain substituted benzonitriles, particularly 2-phenylacrylonitrile derivatives, act as potent inhibitors of tubulin polymerization.[1] By binding to tubulin, they prevent the formation of the mitotic spindle, arresting the cell cycle in the G2/M phase and inducing apoptosis.[1]

A key insight from structure-activity relationship (SAR) studies is the role of specific substitutions on the acrylonitrile skeleton. For instance, N,N-dimethylamino substituted acrylonitriles bearing an N-isobutyl group on a linked benzimidazole nucleus have demonstrated strong and selective antiproliferative activity in the submicromolar range.[5] Computational docking studies confirm that these molecules fit within the colchicine binding site of tubulin, with the dimethylamino group forming favorable cation∙∙∙π and hydrogen bonding interactions with key residues like Lys352.[5]

Table 1: Antiproliferative Activity of Selected Benzonitrile Derivatives

| Compound ID | Derivative Class | Target/Cell Line | Activity (IC₅₀) | Reference |

| 1g2a | 2-Phenylacrylonitrile | HCT116, BEL-7402 | 5.9 nM, 7.8 nM | [1][4] |

| 30 | N-isobutyl benzimidazole acrylonitrile | Human Cancer Cell Lines | 0.2 - 0.6 µM | [5] |

| 41 | Cyano-substituted benzimidazole acrylonitrile | Human Cancer Cell Lines | 0.2 - 0.6 µM | [5] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a method to assess the inhibitory effect of test compounds on tubulin assembly.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 340 nm. Inhibitors will prevent this increase in absorbance.

Materials:

-

Tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compounds (dissolved in DMSO)

-

Reference inhibitor (e.g., Docetaxel)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Preparation: Pre-warm the spectrophotometer to 37°C.

-

Reaction Mixture: In a 96-well plate on ice, add the following to each well:

-

85 µL of General Tubulin Buffer with 10% glycerol.

-

5 µL of test compound at various concentrations (final DMSO concentration <1%).

-

5 µL of tubulin protein (final concentration 2 mg/mL).

-

-

Incubation: Incubate the plate on ice for 15 minutes to allow compound binding.

-

Initiation: Add 5 µL of GTP solution to each well to initiate polymerization.

-

Measurement: Immediately place the plate in the pre-warmed spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 60 minutes.

-

Analysis: Plot absorbance vs. time. The rate of polymerization is the slope of the linear phase. Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value for each compound.

Mechanism: Kinase Inhibition

Protein kinases are frequently dysregulated in cancer, making them prime therapeutic targets. Benzonitrile derivatives serve as key intermediates and core structures for various kinase inhibitors targeting pathways involving Tankyrase, mTOR, and VEGFR-2.[1][4] The nitrile group's ability to act as a hydrogen bond acceptor is crucial for its interaction within the ATP-binding pocket of these enzymes.

Mechanism: PD-1/PD-L1 Immune Checkpoint Inhibition

Cancer cells can evade the immune system by exploiting the PD-1/PD-L1 checkpoint. Small-molecule inhibitors that block this interaction are a promising therapeutic strategy. Biphenyl-1,2,3-triazol-benzonitrile derivatives have been designed and synthesized as potent inhibitors of the PD-1/PD-L1 interaction.[6] The benzonitrile moiety is often a key component of scaffolds that interact with the PD-L1 dimer interface.

Table 2: PD-1/PD-L1 Interaction Inhibitory Activity

| Compound ID | Derivative Class | Activity (IC₅₀) | Reference |

| Compound 7 | 3-(4-((...phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile | 8.52 µM | [6] |

| Compound 6 | Intermediate for Compound 7 series | 12.28 µM | [6] |

| Compound 8a | Derivative of Compound 7 | 14.08 µM | [6] |

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding

Principle: This assay measures the proximity of two molecules. A donor fluorophore (on PD-1) and an acceptor fluorophore (on PD-L1) will generate a FRET signal when in close proximity. An inhibitor will disrupt the interaction, leading to a decrease in the HTRF signal.

Materials:

-

Recombinant human PD-1 protein (tagged with donor, e.g., terbium cryptate)

-

Recombinant human PD-L1 protein (tagged with acceptor, e.g., d2)

-

Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

-

Test compounds in DMSO

-

Low-volume 384-well plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Plating: Add 2 µL of test compound dilutions in DMSO to the assay plate.

-

Protein Addition:

-

Prepare a solution of tagged PD-L1 in assay buffer. Add 4 µL to each well.

-

Prepare a solution of tagged PD-1 in assay buffer. Add 4 µL to each well.

-

-

Incubation: Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

-

Reading: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal). Plot the ratio against compound concentration to determine the IC₅₀ value.[6]

Part 2: Antiviral Activity - Halting Viral Entry

The application of benzonitriles extends to virology, with notable success in developing inhibitors against the Hepatitis C Virus (HCV).

Mechanism: HCV Entry Inhibition

Certain 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives are potent and orally available inhibitors that block the early stages of the HCV life cycle, specifically preventing the virus from entering host cells.[1] A newer chemotype, 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile, has shown even greater potency, with efficacy at low nanomolar concentrations.[7] The precise mechanism involves interference with viral glycoproteins and host cell receptors required for entry.

Table 3: Anti-HCV Activity of Benzonitrile Derivatives

| Compound Class | Activity (EC₅₀) | Reference |

| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile (Lead L0909) | 0.022 µM | [1] |

| 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile | Low nanomolar | [7] |

Part 3: Antimicrobial and Other Enzymatic Activities

The benzonitrile scaffold is also a fertile ground for developing agents against microbial pathogens and for modulating key metabolic enzymes.

Antibacterial and Antifungal Agents

Novel benzonitrile derivatives have been screened for activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] SAR studies have revealed important trends: the presence of halogens, particularly at the meta position, tends to enhance antimicrobial activity.[8] Conversely, the introduction of electron-donating groups can lead to lower inhibition.[8] This highlights the critical role of the electronic properties of the benzene ring, which are modulated by the strongly electron-withdrawing nitrile group, in determining antimicrobial efficacy.[9][10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial/fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds in DMSO

-

Positive control antibiotic (e.g., Ampicillin)

-

Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

Serial Dilution: Add 50 µL of broth to all wells. Add 50 µL of the test compound stock solution to the first column and perform 2-fold serial dilutions across the plate.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include wells for a positive control (no compound) and a sterility control (no inoculum).

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours (for bacteria) or as appropriate for fungi.

-

Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout. A series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives have been identified as XO inhibitors with micromolar potency.[11] Kinetic studies revealed a mixed-type inhibition mechanism. SAR analysis indicated that specific alkoxy groups at the 2-position of the benzonitrile ring, such as iso-pentyloxy or cyclopentyloxy, were beneficial for inhibitory potency.[11]

Table 4: Xanthine Oxidase Inhibitory Activity

| Compound ID | 2-Position Substituent | Activity (IC₅₀) | Reference |

| 1j | iso-pentyloxy | 8.1 µM | [11] |

| 1k | cyclopentyloxy | 6.7 µM | [11] |

Conclusion and Future Outlook

The substituted benzonitrile scaffold is a cornerstone of modern medicinal chemistry, demonstrating remarkable versatility across oncology, virology, and microbiology. The nitrile group is not merely a passive component; its distinct electronic and steric properties are instrumental in defining the biological activity of the parent molecule, enhancing binding affinity, and improving pharmacokinetic profiles.[3] As our understanding of disease pathways deepens, the rational design of novel benzonitrile derivatives, guided by quantitative structure-activity relationship (QSAR) modeling and computational chemistry, will continue to yield next-generation therapeutics.[4] The protocols and data presented in this guide provide a robust framework for researchers to build upon, fostering further innovation in this exciting field.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]